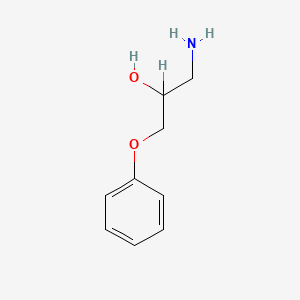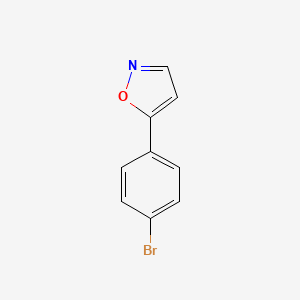
5-(4-溴苯基)异恶唑
描述
5-(4-Bromophenyl)isoxazole: is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the isoxazole ring. It is used in various scientific research applications due to its unique chemical properties.
科学研究应用
Chemistry: 5-(4-Bromophenyl)isoxazole is used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. It is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry: The compound finds applications in the production of pharmaceuticals and agrochemicals. It is also used in the synthesis of materials with specific electronic and optical properties .
作用机制
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting potential interaction with parasitic targets .
Biochemical Pathways
The specific biochemical pathways affected by 5-(4-Bromophenyl)isoxazole are currently unknown . The compound’s potential antiparasitic activity suggests it may interfere with essential biological processes in parasites .
Pharmacokinetics
A related compound is predicted to have high gastrointestinal absorption and be bbb permeant, suggesting potential bioavailability .
Result of Action
Its potential antiparasitic activity suggests it may exert cytotoxic effects on parasites .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, dust formation should be avoided when handling 5-(4-Bromophenyl)isoxazole
生化分析
Biochemical Properties
5-(4-Bromophenyl)isoxazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between 5-(4-Bromophenyl)isoxazole and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 5-(4-Bromophenyl)isoxazole can bind to proteins such as albumin, affecting its distribution and bioavailability in the body .
Cellular Effects
The effects of 5-(4-Bromophenyl)isoxazole on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In some cell types, 5-(4-Bromophenyl)isoxazole has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This can lead to changes in gene expression and alterations in cellular metabolism. For example, in certain cancer cell lines, 5-(4-Bromophenyl)isoxazole has been shown to induce apoptosis, or programmed cell death, by modulating the expression of pro-apoptotic and anti-apoptotic genes .
Molecular Mechanism
At the molecular level, 5-(4-Bromophenyl)isoxazole exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, 5-(4-Bromophenyl)isoxazole has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 5-(4-Bromophenyl)isoxazole can change over time in laboratory settings, depending on factors such as stability and degradation. In vitro studies have shown that 5-(4-Bromophenyl)isoxazole is relatively stable under standard laboratory conditions, with minimal degradation over time. In vivo studies have indicated that the compound can undergo metabolic degradation, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound, potentially leading to long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 5-(4-Bromophenyl)isoxazole vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant biological activity. For example, in animal models of inflammation, low doses of 5-(4-Bromophenyl)isoxazole have been shown to reduce inflammatory responses, while higher doses can lead to toxicity and adverse effects. These threshold effects highlight the importance of dosage optimization in the therapeutic application of 5-(4-Bromophenyl)isoxazole .
Metabolic Pathways
5-(4-Bromophenyl)isoxazole is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes catalyze the oxidation of 5-(4-Bromophenyl)isoxazole, leading to the formation of metabolites that can be further processed by other enzymes. The metabolic flux of 5-(4-Bromophenyl)isoxazole can influence the levels of metabolites in the body, potentially affecting various physiological processes. Additionally, cofactors such as NADPH are required for the enzymatic reactions involving 5-(4-Bromophenyl)isoxazole .
Transport and Distribution
The transport and distribution of 5-(4-Bromophenyl)isoxazole within cells and tissues are mediated by various transporters and binding proteins. For instance, the compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs). Once inside the cell, 5-(4-Bromophenyl)isoxazole can bind to proteins such as albumin, which can influence its localization and accumulation in different tissues. These interactions play a crucial role in determining the bioavailability and therapeutic efficacy of 5-(4-Bromophenyl)isoxazole .
Subcellular Localization
The subcellular localization of 5-(4-Bromophenyl)isoxazole can affect its activity and function. This compound has been shown to localize to specific compartments within the cell, such as the cytoplasm and the nucleus. The targeting of 5-(4-Bromophenyl)isoxazole to these compartments can be mediated by post-translational modifications, such as phosphorylation, which can influence its interactions with other biomolecules. Additionally, the localization of 5-(4-Bromophenyl)isoxazole to specific organelles, such as mitochondria, can impact its role in cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)isoxazole can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromobenzaldoxime. This intermediate is then subjected to cyclization using acetic anhydride to yield 5-(4-Bromophenyl)isoxazole .
Industrial Production Methods: In industrial settings, the production of 5-(4-Bromophenyl)isoxazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the cyclization step efficiently.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-(4-Bromophenyl)isoxazole can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with other dipolarophiles, forming new heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Cycloaddition: Typically involves the use of nitrile oxides and alkynes under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions include substituted isoxazoles, oxidized derivatives, and various cycloadducts depending on the specific reaction conditions and reagents used .
相似化合物的比较
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has an additional hydroxyl group, which can influence its chemical reactivity and biological activity.
5-(4-Bromophenyl)isoxazole-3-propionic acid: This derivative contains a propionic acid group, which can alter its solubility and interaction with biological targets.
Uniqueness: 5-(4-Bromophenyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
5-(4-bromophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMMSHZGFRWLRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370829 | |
| Record name | 5-(4-Bromophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7064-31-5 | |
| Record name | 5-(4-Bromophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



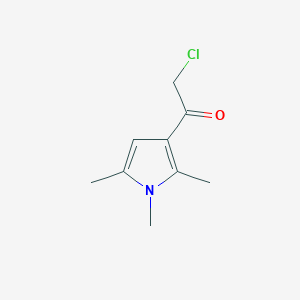
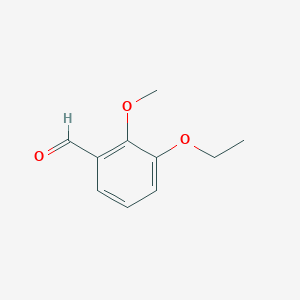
![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)

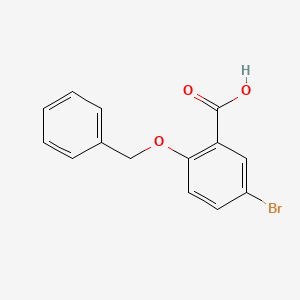
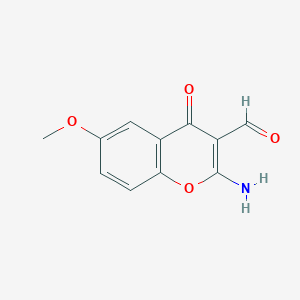
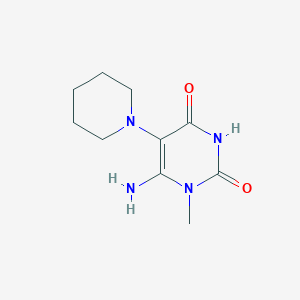
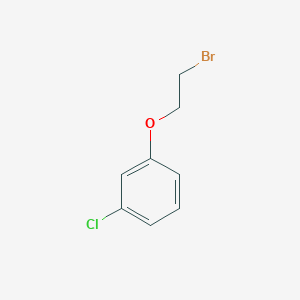
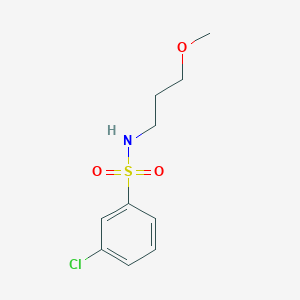
![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)


